N-[(benzylamino)carbonothioyl]valine
Overview
Description
N-[(benzylamino)carbonothioyl]valine is a useful research compound. Its molecular formula is C13H18N2O2S and its molecular weight is 266.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 266.10889899 g/mol and the complexity rating of the compound is 289. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
N-[(benzylamino)carbonothioyl]valine derivatives are synthesized and characterized for various biological applications. For example, Apostol et al. (2022) explored the synthesis and characterization of novel compounds containing L-valine residue, which exhibited potential for developing novel antimicrobial agents against Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections (Apostol et al., 2022).
Antimicrobial Activity
These compounds show promising antimicrobial activity. The study by Apostol et al. (2022) found that these novel compounds, after being characterized through various spectroscopic techniques, showed promising antimicrobial action against bacterial and fungal strains, and exhibited antioxidant activity (Apostol et al., 2022).
Agricultural Applications
In agriculture, derivatives of this compound, such as ZJ0273, have been used as herbicides. Tian et al. (2014) studied the effect of ZJ0273 on branched-chain amino acids in oilseed rape leaves, finding that certain dosages of the herbicide did not significantly affect the content of amino acids in the plant (Tian et al., 2014).
Enantiomeric Separation
N-dodecoxycarbonyl-(S)-valine has been evaluated for the separation of benzoylated amino acids, such as alanine, aminobutyric acid, and leucine. This separation is crucial for various biochemical applications. Hove and Sandra (1995) demonstrated that blocking the carboxylic function was necessary for successful enantiomeric separation (Hove & Sandra, 1995).
Thermal Phase Transitions
Tomašić et al. (2006) studied the thermal phase transitions of solid chiral N,N′-carbonyl-bis-(l-amino acids) and their methyl and benzyl esters, includingvaline derivatives. They found that these compounds exhibit complex thermal behavior, which is crucial for understanding their stability and potential applications in various temperature-dependent processes (Tomašić, Makarević, & Jokić, 2006).
Anticonvulsant Effects
Research has also explored the anticonvulsant effects of this compound derivatives. For instance, benzylamino)-1H-benzo[b][1,4]diazepine-2,4(3H, 5H)-dione derivatives were synthesized and showed promising anticonvulsant activities in various tests, suggesting their potential use in epilepsy treatment (Shao, Han, Wu, & Piao, 2018).
Slow-binding Inhibition
Valine-derived benzoxazinones, which are competitive, slow-binding inhibitors of human leukocyte elastase, have been synthesized. Stein et al. (1987) found that these compounds can form a stable complex with the enzyme, indicating potential therapeutic applications in conditions where inhibition of human leukocyte elastase is beneficial (Stein, Strimpler, Viscarello, Wildonger, Mauger, Trainor, 1987).
Spectroscopic Characterization and Crystal Structure
Saeed et al. (2010) conducted a study on the synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, a related compound. Their work contributes to the understanding of the structural and chemical properties of such compounds, which is vital for their application in various fields (Saeed, Rashid, Bhatti, & Jones, 2010).
Properties
IUPAC Name |
2-(benzylcarbamothioylamino)-3-methylbutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-9(2)11(12(16)17)15-13(18)14-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,16,17)(H2,14,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKKDRRMWHXNJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=S)NCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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